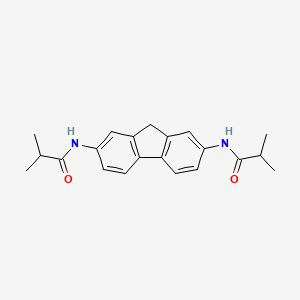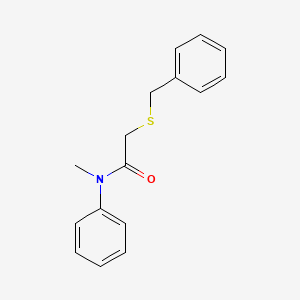
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide), also known as FMOC-Cl, is a chemical compound used in scientific research applications. It is a derivative of fluorene and is commonly used as a protecting group for amino acids during peptide synthesis.
Wirkmechanismus
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) works by reacting with the amino group of an amino acid to form a stable amide bond. This protects the amino group from reacting with other reagents during peptide synthesis. The FMOC group is then removed using a base such as piperidine, which cleaves the amide bond and leaves the amino group free to react with other reagents.
Biochemical and Physiological Effects:
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) is not used in any drug or pharmaceutical applications, so there are no known biochemical or physiological effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) in peptide synthesis is that it is easily removed using piperidine, which does not affect the peptide chain. This allows for efficient synthesis of peptides without the need for additional purification steps. However, N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) can be difficult to remove completely, which can lead to impurities in the final product. Additionally, N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) is not compatible with all amino acids, so alternative protecting groups may be needed for certain peptides.
Zukünftige Richtungen
For the use of N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) include the development of new protecting groups that are more efficient and easier to remove. Additionally, N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) could be used in the synthesis of new fluorescent probes for biochemical assays. Finally, N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) could be used in the synthesis of new peptide-based drugs for various medical applications.
Conclusion:
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) is a useful compound in scientific research applications, particularly in peptide synthesis. It works by protecting the amino group of amino acids during synthesis and is easily removed using piperidine. While there are some limitations to its use, N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) has many potential future directions for research and development.
Synthesemethoden
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) is synthesized by reacting fluorene with chloromethyl methyl ether and then reacting the resulting compound with N,N-dimethylformamide. The final product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) is primarily used in peptide synthesis as a protecting group for the amino group of amino acids. It is also used in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic research. N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) is also used in the synthesis of fluorescent probes for biochemical assays.
Eigenschaften
IUPAC Name |
2-methyl-N-[7-(2-methylpropanoylamino)-9H-fluoren-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-12(2)20(24)22-16-5-7-18-14(10-16)9-15-11-17(6-8-19(15)18)23-21(25)13(3)4/h5-8,10-13H,9H2,1-4H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFKAARWKDBARX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201977 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5854031.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5854036.png)
![4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)


![2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5854074.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5854079.png)

![2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5854088.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)



![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)